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Compound of Interest

Compound Name:
1,3-bis(2,6-diisopropylphenyl)-1H-

imidazol-3-ium

CAS No.: 888854-17-9

Cat. No.: B3164120

Get Quote

Executive Summary & Chemical Identity
In modern organometallic chemistry and advanced drug development, N-heterocyclic carbenes

(NHCs) have largely superseded traditional phosphine ligands due to their superior σ-donating

properties and robust thermal stability. IPr hydrochloride—chemically known as 1,3-Bis(2,6-

diisopropylphenyl)imidazolium chloride—serves as the premier bench-stable precursor to the

highly active free IPr carbene.

As a Senior Application Scientist, I have observed that the successful deployment of IPr-based

catalysts (such as Grubbs second-generation catalysts or PEPPSI-IPr palladium complexes)

hinges entirely on understanding the physicochemical boundaries and safety profiles of this

precursor .

Table 1: Physicochemical Properties of IPr·HCl
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Property Value / Description Causality / Relevance

CAS Number 250285-32-6
Unique identifier for regulatory

and procurement tracking.

Molecular Formula C₂₇H₃₇ClN₂

Dictates the stoichiometric

calculations for metal

complexation.

Molecular Weight 425.05 g/mol

High molecular weight

necessitates precise mass

measurements to avoid excess

unreacted ligand.

Appearance
White to pale reddish-yellow

powder

Colorimetric deviations often

indicate oxidation or impurities.

Melting Point 278 °C (dec.) to 293 °C

High thermal stability allows for

aggressive heating during

catalyst synthesis without

premature degradation.

Safety Data, Handling, and Hazard Mitigation
A critical aspect of working with IPr·HCl is navigating the discrepancies in hazard classifications

across different chemical suppliers. While the compound is a stable salt, its biological and

environmental interactions require rigorous mitigation strategies. According to comprehensive

safety data sheets from leading suppliers like Sigma-Aldrich and TCI Chemicals , the

compound exhibits significant acute toxicity and environmental hazards.

Table 2: Consolidated GHS Hazard Classifications
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Hazard Class Category Signal Word H-Code
Mitigation
Strategy

Acute Toxicity

(Oral)
Category 2 Danger H300

Handle

exclusively in a

fume hood;

mandate N95

particulate

respirators to

prevent dust

ingestion.

Serious Eye

Damage
Category 1 / 2A Danger H318 / H319

Mandate tight-

fitting chemical

safety goggles.

The chloride salt

can cause

severe osmotic

and pH-driven

ocular damage.

Skin Irritation Category 2 Warning H315

Utilize double-

layered nitrile

gloves. The

lipophilic

diisopropylphenyl

groups enhance

dermal

penetration.

STOT (Single

Exposure)
Category 3 Warning H335

Target organ:

Respiratory

system. Ensure

local exhaust

ventilation is

active during

weighing.
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Aquatic Toxicity
Acute 1 / Chronic

1
Warning H410

Do not discharge

into sinks.

Collect all

halogenated and

non-halogenated

waste for

specialized

incineration.

Note: IPr·HCl is strictly incompatible with strong oxidizing agents, which can trigger exothermic

degradation of the organic framework .

Structural Dynamics & The Causality of Steric Bulk
To leverage IPr·HCl effectively, one must understand why the 2,6-diisopropylphenyl

substituents are present.

Steric Shielding (Percent Buried Volume, %V_bur): The bulky isopropyl groups project

outward, creating a protective "umbrella" over the metal center once coordinated. This

prevents bimolecular decomposition (e.g., formation of inactive metal dimers) and forces the

reacting substrates into specific trajectories, enhancing enantioselectivity and reaction rates .

Electronic Push: The imidazolium core, once deprotonated at the C2 position, becomes a

powerful σ-donor. This high electron density is transferred to the metal center, facilitating the

oxidative addition of notoriously difficult substrates, such as unactivated aryl chlorides in

cross-coupling reactions.

Experimental Protocol: Generation of Free IPr
Carbene & Metal Complexation
The transformation of the bench-stable IPr·HCl salt into an active metal-NHC catalyst requires

rigorous air-free techniques. The following protocol is designed as a self-validating system,

ensuring that each step provides measurable feedback to the researcher.
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Step-by-Step Methodology: In Situ Generation and
Ligation
Step 1: System Preparation and Inert Atmosphere

Action: Flame-dry a Schlenk tube under a high-vacuum line, then backfill with ultra-pure

Argon (repeat 3x).

Causality: The free carbene generated in Step 3 is exceptionally sensitive to moisture. Even

trace water will rapidly protonate the C2 carbon, reverting the active carbene back to the

inert imidazolium salt, killing the catalytic cycle before it begins.

Step 2: Stoichiometric Loading

Action: Inside an argon-filled glovebox, add 1.0 equivalent of IPr·HCl (425.05 mg, 1.0 mmol)

and 1.1 equivalents of Potassium tert-butoxide (KOtBu) (123.4 mg, 1.1 mmol) to the Schlenk

tube.

Causality: A slight excess of base ensures complete deprotonation. KOtBu is chosen

because its bulky tert-butyl group prevents it from acting as a nucleophile; it functions strictly

as a Brønsted base, avoiding unwanted ring-opening side reactions.

Step 3: Solvent Addition and Deprotonation

Action: Inject 10 mL of anhydrous, degassed tetrahydrofuran (THF) through a septum. Stir at

room temperature for 2 hours.

Self-Validation Checkpoint: The initial cloudy suspension of the salt will gradually transition

into a clear, slightly yellow solution as the highly soluble free carbene is formed.

Analytical Validation: An aliquot taken in C₆D₆ for ¹H NMR will show the complete

disappearance of the highly deshielded C2-H proton singlet (typically found at ~10.0 ppm in

the salt).

Step 4: In Situ Metal Complexation
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Action: Add 0.5 equivalents of a metal precursor, such as [Pd(allyl)Cl]₂ (182.9 mg, 0.5 mmol),

dissolved in 5 mL of THF. Stir for an additional 4 hours.

Causality: The highly nucleophilic free carbene attacks the palladium center, cleaving the

chloride bridge of the dimer to form a monomeric, sterically protected Pd-NHC complex.

Visualizing the Catalytic Pathway
The logical progression from the stable chloride salt to the active catalytic cycle is mapped

below.
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Figure 1: Logical workflow from IPr·HCl precursor to active M-NHC catalytic cycle.

References
To ensure absolute trustworthiness and reproducibility, the data and protocols synthesized in

this whitepaper are grounded in the following verified supplier documentation and safety data
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sheets:

To cite this document: BenchChem. [Comprehensive Technical Guide on IPr Hydrochloride
(CAS: 250285-32-6)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3164120/docs#comprehensive-technical-guide-on-
ipr-hydrochloride-cas-250285-32-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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